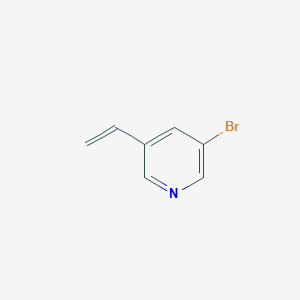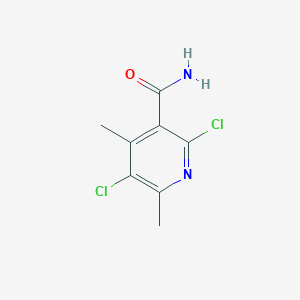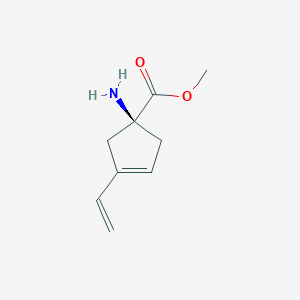
3-Bromo-5-vinylpyridine
Übersicht
Beschreibung
3-Bromo-5-vinylpyridine is a chemical compound with the CAS Number: 191104-26-4. It has a molecular weight of 184.04 and is typically a colorless solid or liquid .
Synthesis Analysis
The synthesis of 3-bromopyridine involves dropwise adding bromine into pyridine and 80-95% sulfuric acid to react at 130-140 DEG C for 7-8 hours .Molecular Structure Analysis
The molecular formula of 3-Bromo-5-vinylpyridine is C7H6BrN . The molecular structure of the title compound has been optimized .Physical And Chemical Properties Analysis
3-Bromo-5-vinylpyridine is a colorless solid or liquid with a boiling point of 217.1C at 760 mmHg . It has a molecular weight of 184.04 .Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
3-Bromo-5-vinylpyridine is a key component in the synthesis of Polyvinylpyridine (PVPy), a polymer that has been extensively applied in electrode organization for electrochemical applications . The pyridine moieties of the polymer backbone can lead to an enhanced electrical conductivity in this polymeric material .
Sensor Development
PVPy, synthesized using 3-Bromo-5-vinylpyridine, has been used for the modification of electrochemical electrodes in systems such as sensors for monitoring and determining humidity and various chemicals .
Drug Delivery Systems
PVPy is also notable for its potential use in drug delivery systems . The vinyl group of the monomer can be attached to the pyridine unit in a para position to prepare poly (4-vinylpyridine) (P4VP), which can be used in drug delivery .
Chemical Reagent
3-Bromo-5-vinylpyridine can be used as a chemical reagent . PVPy, due to its pyridine ring, can be quaternized for the removal of anionic compounds such as chromate or arsenates from the aqueous medium .
Ion Exchange and Ion Pairing Reactions
Quaternization of PVPy leads to a deficiency in the electron density in the pyridine ring; thus, N atoms are more attracted toward nucleophile compounds . This property promotes ion exchange and ion pairing reactions in aqueous environments .
Electrical Applications
PVPy has attracted the attention of many researchers from the electric field due to its conductivity and capability for doping . This makes 3-Bromo-5-vinylpyridine a valuable compound in the development of electrical applications .
Safety and Hazards
The safety information for 3-Bromo-5-vinylpyridine includes several hazard statements such as H302-H315-H319-H332-H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
Pharmacokinetics
It’s also predicted to be a CYP1A2 inhibitor . These properties could impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-vinylpyridine . For instance, it should be stored under an inert atmosphere at 2-8°C
Eigenschaften
IUPAC Name |
3-bromo-5-ethenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN/c1-2-6-3-7(8)5-9-4-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDPNVDWYSQHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634070 | |
| Record name | 3-Bromo-5-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-vinylpyridine | |
CAS RN |
191104-26-4 | |
| Record name | 3-Bromo-5-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)



